6-Bromo-7-hydroxychroman-2-one
Overview
Description
6-Bromo-7-hydroxychroman-2-one is a derivative of chromanone . Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The structure of chromanone derivatives has been studied extensively. For instance, a study on (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one, a quinolone derivative holding tosyl group, was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques .Chemical Reactions Analysis
In one study, ceramides were synthesized conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study reported the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles from 6-bromo-3-(3-(dimethylamino)acryloyl)-2 H-chromen-2-one .Safety and Hazards
Future Directions
Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .
Properties
CAS No. |
1193834-75-1 |
---|---|
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2 |
InChI Key |
UCKCSVJDIQOXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=CC(=C(C=C21)Br)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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